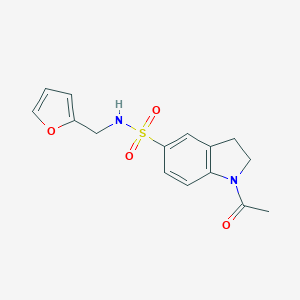
1-acetyl-N-(2-furylmethyl)-5-indolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(2-furylmethyl)-5-indolinesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. This compound has been the subject of numerous studies, and its properties have been extensively researched.
Wirkmechanismus
The mechanism of action of 1-acetyl-N-(2-furylmethyl)-5-indolinesulfonamide is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in the development of various diseases. It has also been shown to have an effect on the immune system, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines in the body. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-acetyl-N-(2-furylmethyl)-5-indolinesulfonamide in lab experiments is its ability to inhibit the activity of certain enzymes that are involved in the development of various diseases. This makes it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its low yield during synthesis, which can make it difficult to obtain large quantities for testing.
Zukünftige Richtungen
There are several future directions for the study of 1-acetyl-N-(2-furylmethyl)-5-indolinesulfonamide. One area of research could focus on the development of new drugs based on the compound's anti-inflammatory, anti-cancer, and neuroprotective properties. Another area of research could focus on the mechanism of action of the compound, which is not fully understood. Additionally, further studies could be conducted to determine the safety and efficacy of the compound in humans.
Synthesemethoden
The synthesis of 1-acetyl-N-(2-furylmethyl)-5-indolinesulfonamide involves the reaction of 2-furfurylamine with indoline-5-sulfonyl chloride in the presence of acetic anhydride. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of the synthesis is typically around 50%.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(2-furylmethyl)-5-indolinesulfonamide has been studied extensively for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C15H16N2O4S |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1-acetyl-N-(furan-2-ylmethyl)-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C15H16N2O4S/c1-11(18)17-7-6-12-9-14(4-5-15(12)17)22(19,20)16-10-13-3-2-8-21-13/h2-5,8-9,16H,6-7,10H2,1H3 |
InChI-Schlüssel |
SOMYPLZGNAZOPS-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=CO3 |
Kanonische SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270954.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270955.png)
![N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270957.png)
![2-oxo-N-{4-[4-(2-phenylpropan-2-yl)phenoxy]phenyl}hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270959.png)
![N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270960.png)
![N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270961.png)
![2-oxo-2-phenylethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270962.png)
![N-{3-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270964.png)
![N-{3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270966.png)
![N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270967.png)
![N-(4-bromo-2-ethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270972.png)
![N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270973.png)
![N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270974.png)
![N-(3-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270975.png)